molecular formula C12H22INO3 B15123848 Tert-butyl 4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Tert-butyl 4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B15123848
M. Wt: 355.21 g/mol
InChI Key: XXQZNKZEVJOFQO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of an oxazolidine ring, a tert-butyl group, and an iodoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs while maintaining high purity standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as sodium azide, potassium thiocyanate, or lithium aluminum hydride.

    Oxidizing Agents: Such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reducing Agents: Such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazolidines, while oxidation and reduction reactions can produce a range of oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with molecular targets through its functional groups. The iodoethyl group can participate in nucleophilic substitution reactions, while the oxazolidine ring can undergo ring-opening reactions under certain conditions . These interactions can modulate biological pathways and affect cellular processes, making the compound of interest in various research fields.

Biological Activity

Tert-butyl 4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (CAS No. 1087789-14-7) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H22INO3C_{12}H_{22}INO_3, with a molecular weight of 355.21 g/mol. The compound features an oxazolidine ring which is significant in medicinal chemistry for its role in drug design and development.

Antitumor Activity

There is emerging evidence that oxazolidine derivatives can exhibit antitumor activity. Similar compounds have been studied for their ability to inhibit tumor cell proliferation. For example, certain oxazolidine-based compounds have been reported to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia) . Further investigation into this compound could reveal similar properties.

Case Study 1: Antimicrobial Activity

A study conducted on structurally related oxazolidines demonstrated minimum inhibitory concentration (MIC) values ranging from 1.49 to 5.95 µM against selected Gram-positive bacteria. This suggests that this compound may possess comparable antimicrobial efficacy .

Case Study 2: Antitumor Efficacy

In a comparative analysis of various oxazolidine derivatives, one compound showed an IC50 value of approximately 1.37 µM against a protein tyrosine phosphatase involved in tumor progression. This highlights the potential for this compound to serve as a lead compound in developing new antitumor agents .

Data Table: Biological Activities of Related Oxazolidines

Compound NameActivity TypeMIC/IC50 ValueReference
Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylateAntimicrobialMIC: 1.49 - 5.95 µM
(S)-tert-butyl 4-(2-iodoethyl)-2,2-dimethyloxazolidine-3-carboxylateAntitumorIC50: 1.37 µM
Other related oxazolidinesVariousVaries

Properties

IUPAC Name

tert-butyl 4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22INO3/c1-11(2,3)17-10(15)14-9(6-7-13)8-16-12(14,4)5/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQZNKZEVJOFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CCI)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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